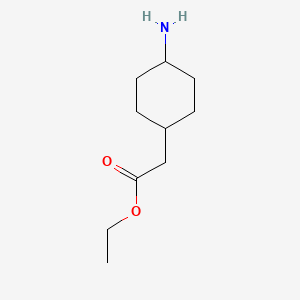

Acétate d'éthyle 2-(4-aminocyclohexyl)

Vue d'ensemble

Description

Ethyl 2-(4-aminocyclohexyl)acetate (EACA) is a cyclic amine ester used in the synthesis of a variety of compounds. It is a versatile building block for organic synthesis and has been used in the synthesis of diverse compounds. It is a stable compound and has a wide range of applications in the chemical and pharmaceutical industries. EACA is also used in the synthesis of heterocyclic compounds, such as benzodiazepines, barbiturates, and other drugs.

Applications De Recherche Scientifique

Neurosciences

Recherche sur les récepteurs de la dopamine : L'acétate d'éthyle 2-(4-aminocyclohexyl) est utilisé dans la synthèse de ligands pour les récepteurs de la dopamine . Ces récepteurs jouent un rôle crucial dans de nombreux processus neurologiques, notamment le mouvement, la cognition, la mémoire et l'apprentissage. La recherche impliquant ce composé peut conduire à une meilleure compréhension des troubles neuropsychiatriques et au développement de thérapies ciblées.

Pharmacologie

Chimie médicinale : En tant que précurseur en chimie pharmaceutique, ce composé est essentiel à la préparation d'intermédiaires pharmaceutiques . Sa grande pureté le rend bénéfique pour la préparation de médicaments qui interagissent avec les récepteurs de la dopamine, qui sont impliqués dans des troubles tels que la maladie de Parkinson et la schizophrénie.

Chimie médicinale

Synthèse d'intermédiaires pharmaceutiques : Le composé sert d'intermédiaire clé dans la synthèse de diverses molécules pharmacologiquement actives . Son rôle dans la préparation d'intermédiaires pharmaceutiques de haute pureté est vital pour le développement de nouveaux médicaments avec moins d'impuretés et d'effets secondaires.

Synthèse organique

Processus d'hydrogénation catalytique : L'acétate d'éthyle 2-(4-aminocyclohexyl) est impliqué dans des méthodes de synthèse organique, telles que l'hydrogénation catalytique, où il agit comme un substrat . La réactivité du composé dans des conditions douces est avantageuse pour les synthèses à l'échelle industrielle.

Développement de médicaments

Précurseur de la cariprazine : Ce composé est utilisé dans la préparation de la cariprazine, un médicament antipsychotique utilisé pour traiter la schizophrénie et le trouble bipolaire . Il montre l'importance du composé dans le développement de médicaments qui traitent les troubles du système nerveux central.

Génie chimique

Optimisation des procédés : En génie chimique, l'acétate d'éthyle 2-(4-aminocyclohexyl) est utilisé pour optimiser les conditions de réaction pour la synthèse de molécules organiques complexes . Sa stabilité dans diverses conditions permet de peaufiner les processus industriels.

Mécanisme D'action

Target of Action

Ethyl 2-(4-aminocyclohexyl)acetate is primarily targeted towards dopamine receptors . Dopamine receptors are a class of G-protein coupled receptors, and five subtypes of dopamine receptors have been found (D1, D2, D3, D4, and D5) . These receptors are involved in many neurological processes including movement, cognition, memory, and learning .

Mode of Action

The compound interacts with dopamine receptors, leading to changes in intracellular cyclic adenosine monophosphate levels . Specifically, activation of D1 and D5 receptors increases these levels, while activation of D2, D3, and D4 receptors reduces them .

Biochemical Pathways

The interaction of Ethyl 2-(4-aminocyclohexyl)acetate with dopamine receptors affects the signaling pathway of these receptors, which in turn regulates many important behaviors in the nerve signaling pathway . Different regions of dopamine receptors play different roles .

Result of Action

The molecular and cellular effects of Ethyl 2-(4-aminocyclohexyl)acetate’s action are related to its interaction with dopamine receptors. Abnormalities in dopamine receptor signaling can cause neuropsychiatric disorders such as social phobia, Parkinson’s disease, addiction to drug abuse, and schizophrenia .

Action Environment

The action, efficacy, and stability of Ethyl 2-(4-aminocyclohexyl)acetate can be influenced by various environmental factors. For instance, it should be stored under inert gas at 2-8°C . It is also slightly soluble in methanol , indicating that its solubility could affect its action and efficacy.

Analyse Biochimique

Biochemical Properties

Ethyl 2-(4-aminocyclohexyl)acetate plays a significant role in biochemical reactions, particularly in the synthesis of dopamine receptor ligands. It interacts with various enzymes and proteins involved in neurotransmitter pathways. For instance, it is known to interact with dopamine receptors, which are G-protein coupled receptors involved in numerous neurological processes. The nature of these interactions often involves binding to the receptor sites, influencing the receptor’s activity and downstream signaling pathways .

Cellular Effects

Ethyl 2-(4-aminocyclohexyl)acetate has notable effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with dopamine receptors can lead to changes in intracellular cyclic adenosine monophosphate (cAMP) levels, affecting gene expression and metabolic activities within the cell . Additionally, it may impact cell proliferation and differentiation, particularly in neuronal cells.

Molecular Mechanism

The molecular mechanism of Ethyl 2-(4-aminocyclohexyl)acetate involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to dopamine receptors, leading to either inhibition or activation of these receptors, depending on the specific subtype. This binding can result in altered cAMP levels, which in turn affects various downstream signaling pathways and gene expression patterns . The compound’s ability to modulate receptor activity makes it a valuable tool in studying neurological processes and potential therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ethyl 2-(4-aminocyclohexyl)acetate can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that Ethyl 2-(4-aminocyclohexyl)acetate remains stable under inert atmospheric conditions at temperatures between 2-8°C

Dosage Effects in Animal Models

The effects of Ethyl 2-(4-aminocyclohexyl)acetate vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects by modulating neurotransmitter pathways without causing significant adverse effects. At higher doses, toxic or adverse effects may be observed, including potential neurotoxicity and disruptions in normal cellular functions . Understanding the dosage thresholds and safety profiles is essential for its potential therapeutic applications.

Metabolic Pathways

Ethyl 2-(4-aminocyclohexyl)acetate is involved in metabolic pathways related to neurotransmitter synthesis and degradation. It interacts with enzymes such as acetyl-CoA carboxylase and fatty acid biosynthesis genes, influencing metabolic flux and metabolite levels . These interactions can affect the overall metabolic balance within cells, particularly in neuronal tissues.

Transport and Distribution

Within cells and tissues, Ethyl 2-(4-aminocyclohexyl)acetate is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence its localization and accumulation in various cellular compartments . Understanding these transport mechanisms is crucial for optimizing its therapeutic potential and minimizing off-target effects.

Subcellular Localization

The subcellular localization of Ethyl 2-(4-aminocyclohexyl)acetate is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, affecting its activity and function

Propriétés

IUPAC Name |

ethyl 2-(4-aminocyclohexyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2/c1-2-13-10(12)7-8-3-5-9(11)6-4-8/h8-9H,2-7,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBVCDGKSVSHGFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1CCC(CC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001238521 | |

| Record name | (trans-4-Aminocyclohexyl)acetic acid ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001238521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76308-28-6 | |

| Record name | (trans-4-Aminocyclohexyl)acetic acid ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001238521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexaneacetic acid, 4-amino-, ethyl ester, trans | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(2-Methoxyethyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B1273453.png)

![2-[4-(3-Amino-4-nitrophenyl)piperazin-1-yl]ethan-1-ol](/img/structure/B1273462.png)

![2-benzoyl-3-[4-(2,6-difluorobenzoyl)-1-methyl-1H-pyrrol-2-yl]acrylonitrile](/img/structure/B1273463.png)